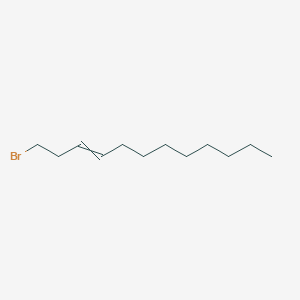![molecular formula C18H17FO3 B14510889 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-36-0](/img/structure/B14510889.png)
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorophenyl group, an ethenyl linkage, and a phenoxy group attached to a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ethenyl linkage and phenoxy group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 1-(4-Fluorophenyl)-2-(phenyl)ethanol
Uniqueness
2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid is unique due to its specific structural features, such as the combination of a fluorophenyl group and an ethenyl linkage
属性
CAS 编号 |
62810-36-0 |
|---|---|
分子式 |
C18H17FO3 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
2-[3-[1-(4-fluorophenyl)ethenyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H17FO3/c1-12(13-7-9-15(19)10-8-13)14-5-4-6-16(11-14)22-18(2,3)17(20)21/h4-11H,1H2,2-3H3,(H,20,21) |
InChI 键 |
IFSVZALGNDFTAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


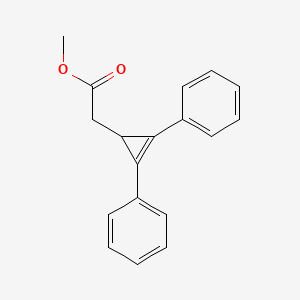

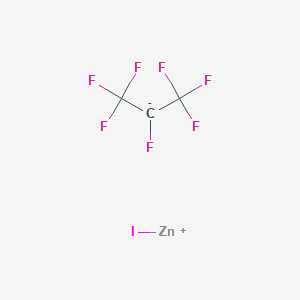
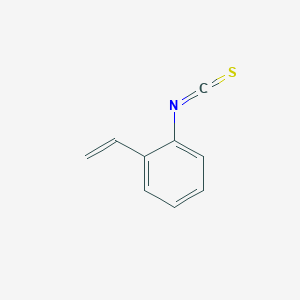
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)

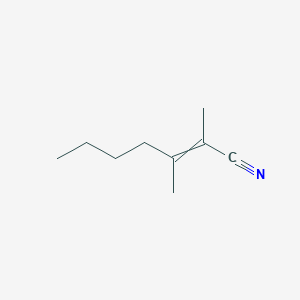
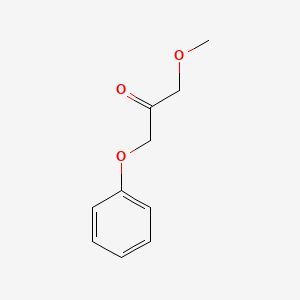

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
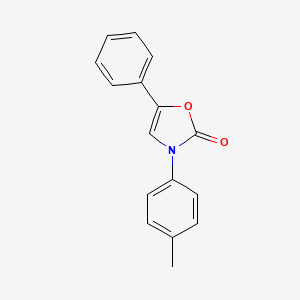
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
